ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
Overview
Description
Ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C15H14ClFN2O2 and its molecular weight is 308.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Structural Analysis
Research has delved into the crystal structures of compounds closely related to ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate, illuminating their molecular configurations and interactions. For instance, Kumar et al. (2018) elucidated the crystal structure of a similar compound, showcasing the spatial arrangement and the significance of hydrogen interactions in stabilizing the structure Kumar, B., Banerjee, B., Brahmachari, G., & Gupta, V. (2018). Such studies are crucial for understanding the physicochemical properties that could influence the compound's reactivity and potential applications in materials science.
Synthesis and Reactivity
A cornerstone of research in this area focuses on novel synthesis methods and the reactivity of similar compounds. Investigations have explored various synthetic routes, offering insights into the efficiency and regioselectivity of these processes. For example, Arbačiauskienė et al. (2011) utilized ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates in the synthesis of condensed pyrazoles, demonstrating the compounds' utility as precursors in cross-coupling reactions Arbačiauskienė, E., Vilkauskaitė, G., Šačkus, A., & Holzer, W. (2011). Such methodologies highlight the potential for creating structurally complex and functionally diverse molecules, underscoring the importance of these compounds in organic synthesis and drug discovery.
Potential Pharmacological Applications
While direct pharmacological applications of this compound were not found, the synthesis and biological evaluation of structurally related pyrazole derivatives offer a glimpse into potential medicinal chemistry applications. The synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their evaluation against lung cancer cells indicate the relevance of similar compounds in developing new therapeutic agents Zheng, L.-W., Shao, J.-H., Zhao, B.-X., & Miao, J.-Y. (2011). This underscores the potential of this compound and similar compounds in drug design and development, warranting further exploration in pharmacological contexts.
Properties
IUPAC Name |
ethyl 1-(5-chloro-2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-2-21-15(20)14-10-4-3-5-12(10)19(18-14)13-8-9(16)6-7-11(13)17/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJHBBCTWIVGDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCC2)C3=C(C=CC(=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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